Cardiopulmonary Safety: NSC-104967 vs. NSC 79423 — A Direct Head-to-Head Canine Toxicology Comparison
In a controlled preclinical toxicology study directly comparing NSC-104967 with its close structural relative NSC 79423 (NAMS) in dogs, NSC-104967 demonstrated a distinctly favorable cardiopulmonary and hematological safety profile. Dogs administered NSC-104967 intravenously at 5, 10, and 20 mg/kg for 14 consecutive days showed no evidence of irreversible leukopenia, no microscopically detectable bone marrow hypoplasia, and no cardiac lesions. In sharp contrast, earlier findings with NSC 79423-treated animals had revealed cardiopulmonary toxicity. Cardiac tissue ATPase activity, serum SGOT values, total LDH concentration, LDH isoenzyme distribution, and creatine phosphokinase levels in NSC-104967-treated animals all remained within normal limits, confirming absence of drug-related cardiac toxicity [1].
| Evidence Dimension | Cardiopulmonary and hematological toxicity in canine model (14-day repeat-dose IV study) |
|---|---|
| Target Compound Data | NSC-104967 at 5, 10, and 20 mg/kg/day IV: no irreversible leukopenia, no bone marrow hypoplasia, no cardiac lesions; cardiac biomarkers (ATPase, SGOT, total LDH, LDH isoenzymes, CPK) all normal |
| Comparator Or Baseline | NSC 79423 (NAMS): previously documented cardiopulmonary toxicity at comparable dosing regimens (specific dose-level comparator data from earlier studies by same investigator) |
| Quantified Difference | Qualitative categorical difference: complete absence of cardiopulmonary toxicity for NSC-104967 vs. documented cardiopulmonary toxicity for NSC 79423 across the same organ systems and biomarker panel |
| Conditions | Canine model; intravenous administration; 10% polyethylene glycol vehicle; 14-day repeat-dose regimen; cardiac histopathology plus serum biochemistry panel (SGOT, LDH, LDH isoenzymes, alpha-hydroxybutyrate dehydrogenase, CPK) |
Why This Matters
For researchers selecting an alkylating agent for in vivo studies where cardiotoxicity and myelosuppression are critical experimental confounders or safety endpoints, NSC-104967 offers a quantitatively documented superior cardiopulmonary safety margin over its closest structural analog NSC 79423.
- [1] Liss, R. H. Preclinical Toxicology Study of NSC 104967 Administered Intravenously to Dogs (Comparison with NSC 79423). Abstract: NSC 104967, Acetanilide 3'(bis(2-hydroxyethyl)amino)-,di-,dimethanesulfonate (ester), a compound related in structure to NSC 79423 (NAMS), has been studied in dogs for possible cardiopulmonary toxicity. … dogs administered 5, 10, and 20 mg/kg x 14 dosages of NSC 104967 … showed no evidence of irreversible leukopenia, and no microscopically detectable bone marrow hypoplasia or cardiac lesions. View Source
